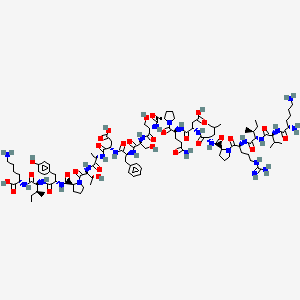
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is a polypeptide that plays a crucial role in the regulation of the ubiquitin-proteasome system. This system is responsible for the degradation of various proteins within eukaryotic cells, thereby controlling numerous physiological processes. Cullin-Associated NEDD8-Dissociated Protein 1 acts as an exchange factor, allowing the exchange of substrate recognition parts and reactivating Cullin-RING E3 ligases .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) typically involves peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly used, where the peptide is assembled step-by-step on a solid support. The amino acids are sequentially added in a specific order, and the peptide is then cleaved from the solid support and purified .
Industrial Production Methods
Industrial production of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) involves large-scale peptide synthesis using automated peptide synthesizers. These machines can produce large quantities of the peptide with high purity and efficiency. The synthesized peptide is then subjected to rigorous quality control measures to ensure its consistency and purity .
化学反応の分析
Types of Reactions
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with various proteins involved in the ubiquitin-proteasome system, such as Cullin-RING box protein complexes .
Common Reagents and Conditions
The interactions of Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) with other proteins are typically studied under physiological conditions, such as in cell lysates or purified protein systems. Common reagents used in these studies include buffers, salts, and detergents to maintain protein stability and activity .
Major Products Formed
The primary outcome of the interactions involving Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is the regulation of protein degradation pathways. By modulating the activity of Cullin-RING E3 ligases, it influences the ubiquitination and subsequent degradation of target proteins .
科学的研究の応用
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) has a wide range of scientific research applications:
Chemistry: It is used to study protein-protein interactions and the mechanisms of ubiquitination and protein degradation.
Biology: It plays a role in understanding cellular processes such as cell cycle regulation, signal transduction, and stress responses.
Medicine: Research on Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) contributes to the development of therapeutic strategies for diseases related to protein degradation, such as cancer and neurodegenerative disorders.
作用機序
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) functions as an exchange factor that facilitates the exchange of substrate recognition parts in Cullin-RING E3 ligases. It binds to unneddylated Cullin-RING box protein complexes, preventing their neddylation and inhibiting the assembly of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex. This regulation ensures the proper degradation of target proteins by the ubiquitin-proteasome system .
類似化合物との比較
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) can be compared with other proteins involved in the ubiquitin-proteasome system, such as:
Cullin-RING box protein complexes: These proteins also play a role in the ubiquitin-proteasome system but have different regulatory functions.
NEDD8: This protein is involved in the neddylation process, which is a post-translational modification that regulates the activity of Cullin-RING E3 ligases.
Cullin-Associated NEDD8-Dissociated Protein 1 (548-566) is unique in its ability to act as an exchange factor, allowing the dynamic regulation of Cullin-RING E3 ligases and ensuring the proper degradation of target proteins.
特性
分子式 |
C100H159N25O29 |
|---|---|
分子量 |
2175.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C100H159N25O29/c1-11-53(7)78(95(149)111-63(99(153)154)27-17-19-39-102)120-87(141)66(46-58-32-34-59(129)35-33-58)116-91(145)73-31-23-43-125(73)98(152)80(56(10)128)122-81(135)55(9)108-83(137)67(47-75(131)132)113-85(139)65(45-57-24-14-13-15-25-57)112-88(142)69(49-126)117-89(143)70(50-127)118-92(146)72-30-22-42-124(72)97(151)62(36-37-74(104)130)109-86(140)68(48-76(133)134)114-84(138)64(44-51(3)4)115-90(144)71-29-21-41-123(71)96(150)61(28-20-40-107-100(105)106)110-94(148)79(54(8)12-2)121-93(147)77(52(5)6)119-82(136)60(103)26-16-18-38-101/h13-15,24-25,32-35,51-56,60-73,77-80,126-129H,11-12,16-23,26-31,36-50,101-103H2,1-10H3,(H2,104,130)(H,108,137)(H,109,140)(H,110,148)(H,111,149)(H,112,142)(H,113,139)(H,114,138)(H,115,144)(H,116,145)(H,117,143)(H,118,146)(H,119,136)(H,120,141)(H,121,147)(H,122,135)(H,131,132)(H,133,134)(H,153,154)(H4,105,106,107)/t53-,54-,55-,56+,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-,80-/m0/s1 |
InChIキー |
ROQOJUMMBWPPNO-RCHHHGTRSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
正規SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




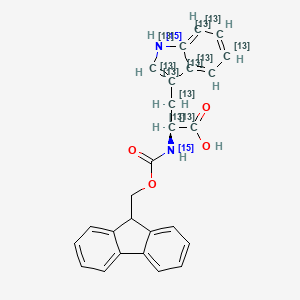
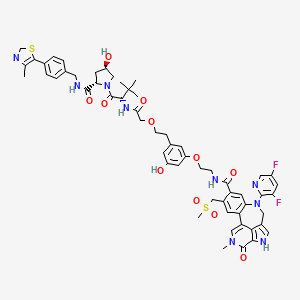






![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
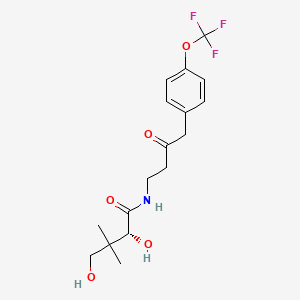
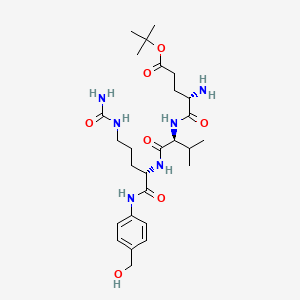
![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)
